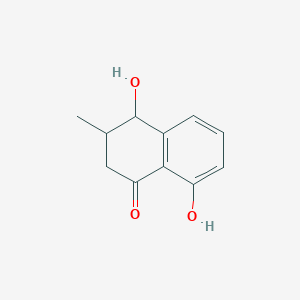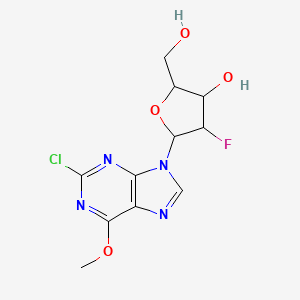
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one and hydroxydihydromaltol .
- Structurally, it belongs to the class of compounds known as pyranones . These compounds often exhibit a caramel-like aroma.
- Unlike maltol (a related compound with a caramel-like odor), This compound has better water solubility and a more pronounced “sweet” taste.
- It is commonly found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts .
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
- The synthesis of 4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one involves the reaction of glucose and pyridine in ethanol under an argon atmosphere.
- After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and the γ-pyranone is extracted using ethyl acetate.
- Purification is achieved through column chromatography (using silica gel) and high-vacuum distillation.
- The final product is obtained by recrystallization from hexane . The synthetic route is depicted in Figure 1 .
!Synthetic Route Figure 1: Synthetic route for this compound
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert it to corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride (NaBH) yields the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions.
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- It has been approved as a food coloring agent in several countries due to consumer concerns about potential adverse effects of synthetic dyes.
- Beyond food applications, it may have other uses in chemistry, biology, medicine, and industry.
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: serves as a natural alternative to synthetic colorants.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not fully elucidated.
- It may interact with specific molecular targets or pathways, but further research is needed to understand its mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, its unique properties (such as improved water solubility and pronounced sweetness) distinguish it from other related compounds.
Properties
IUPAC Name |
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNHTWYVBHLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)





![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
